8,8-Diethyl-6,10-dioxaspiro[4.5]decane
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Overview
Description
8,8-Diethyl-6,10-dioxaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethyl-6,10-dioxaspiro[4.5]decane typically involves the reaction of appropriate diethyl ketones with diols under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,1-diethoxyethane and 1,3-propanediol in the presence of an acid catalyst to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
8,8-Diethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
8,8-Diethyl-6,10-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Diethyl-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 8,8-Dimethyl-6,10-dioxaspiro[4.5]decane
- 7-Isopropyl-8,8-dimethyl-6,10-dioxaspiro[4.5]decane
- 8,8-Diethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
8,8-Diethyl-6,10-dioxaspiro[4.5]decane is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
24571-14-0 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
8,8-diethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-3-11(4-2)9-13-12(14-10-11)7-5-6-8-12/h3-10H2,1-2H3 |
InChI Key |
AVYFVRYRVGCPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2(CCCC2)OC1)CC |
Origin of Product |
United States |
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